molecular formula C14H18N2 B11889125 3-Isopropyl-2,6-dimethylquinolin-4-amine

3-Isopropyl-2,6-dimethylquinolin-4-amine

Cat. No.: B11889125
M. Wt: 214.31 g/mol
InChI Key: OYKZFNSKFHKIEL-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3-Isopropyl-2,6-dimethylquinolin-4-amine can be achieved through several methods. One common approach involves the Friedländer synthesis, which typically uses aniline derivatives and ketones under acidic or basic conditions . Industrial production methods often involve optimizing reaction conditions to maximize yield and purity while minimizing environmental impact. Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols are also employed to construct and functionalize quinoline derivatives .

Chemical Reactions Analysis

3-Isopropyl-2,6-dimethylquinolin-4-amine undergoes various chemical reactions, including:

Scientific Research Applications

3-Isopropyl-2,6-dimethylquinolin-4-amine has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex quinoline derivatives.

    Biology: It is used in the study of biological pathways and interactions due to its structural similarity to naturally occurring compounds.

    Medicine: This compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It is utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-Isopropyl-2,6-dimethylquinolin-4-amine involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting biological processes at the molecular level. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

3-Isopropyl-2,6-dimethylquinolin-4-amine can be compared with other quinoline derivatives such as:

This compound stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C14H18N2

Molecular Weight

214.31 g/mol

IUPAC Name

2,6-dimethyl-3-propan-2-ylquinolin-4-amine

InChI

InChI=1S/C14H18N2/c1-8(2)13-10(4)16-12-6-5-9(3)7-11(12)14(13)15/h5-8H,1-4H3,(H2,15,16)

InChI Key

OYKZFNSKFHKIEL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C(N=C2C=C1)C)C(C)C)N

Origin of Product

United States

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